

AZ-628 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

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Compound of Interest

Compound Name: AZ-628

Cat. No.: B1684355

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor **AZ-628**, focusing on its cross-reactivity profile against other kinases. The information presented is supported by experimental data to aid in the design and interpretation of research studies and to inform drug development strategies.

Introduction to AZ-628

AZ-628 is a potent, ATP-competitive inhibitor primarily targeting RAF kinases, which are crucial components of the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making RAF kinases a significant therapeutic target. **AZ-628** is classified as a Type II RAF inhibitor, which distinguishes its binding mode and pharmacological effects from other classes of RAF inhibitors.[2] Understanding its selectivity and off-target effects is critical for its application in both preclinical research and clinical development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **AZ-628** has been characterized against its primary RAF targets and a broader panel of kinases. The following tables summarize these quantitative data.

Table 1: Inhibitory Potency of **AZ-628** against Primary RAF Kinase Targets

| Kinase Target | IC50 (nM) | Assay Type |
|-------------------|-----------|------------|
| c-Raf-1 | 29 | Cell-free |
| B-Raf (V600E) | 34 | Cell-free |
| B-Raf (wild-type) | 105 | Cell-free |

Data sourced from MedchemExpress, Selleck Chemicals.[1][3]

Table 2: Cross-Reactivity Profile of **AZ-628** against Other Kinases

AZ-628 exhibits inhibitory activity against several other tyrosine protein kinases, suggesting a potential for polypharmacology.[3] This cross-reactivity may contribute to its overall cellular effects, including potential antiangiogenic properties through the inhibition of VEGFR2.[3]

| Off-Target Kinase | Known Effect |
|-------------------|--------------------------|
| VEGFR2 | Inhibition of activation |
| Flt1 | Inhibition of activation |
| Fms | Inhibition of activation |
| Lyn | Inhibition of activation |
| DDR2 | Inhibition of activation |

Data sourced from Tocris Bioscience, Selleck Chemicals.[3]

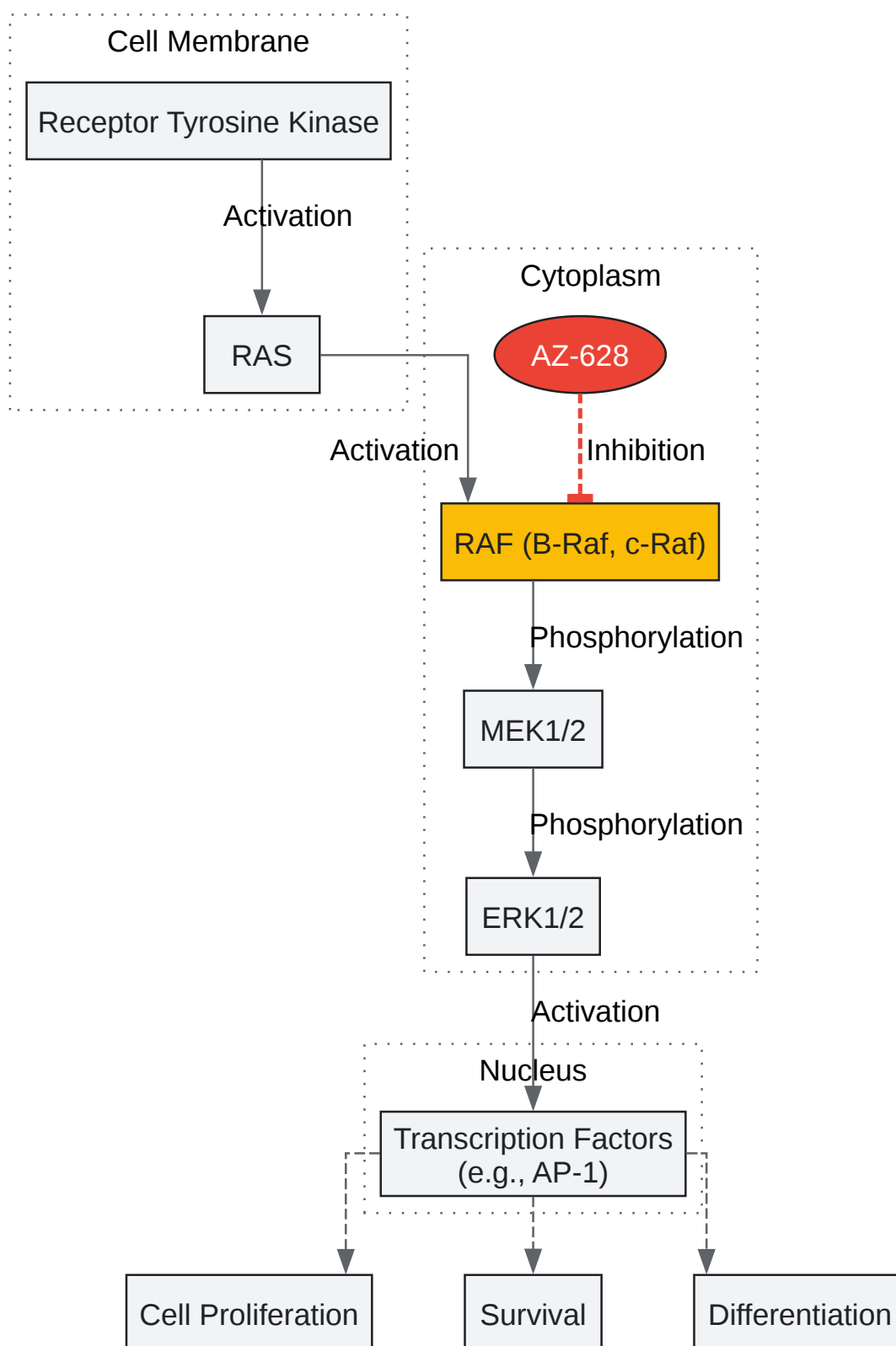
Comparison with Other RAF Inhibitors

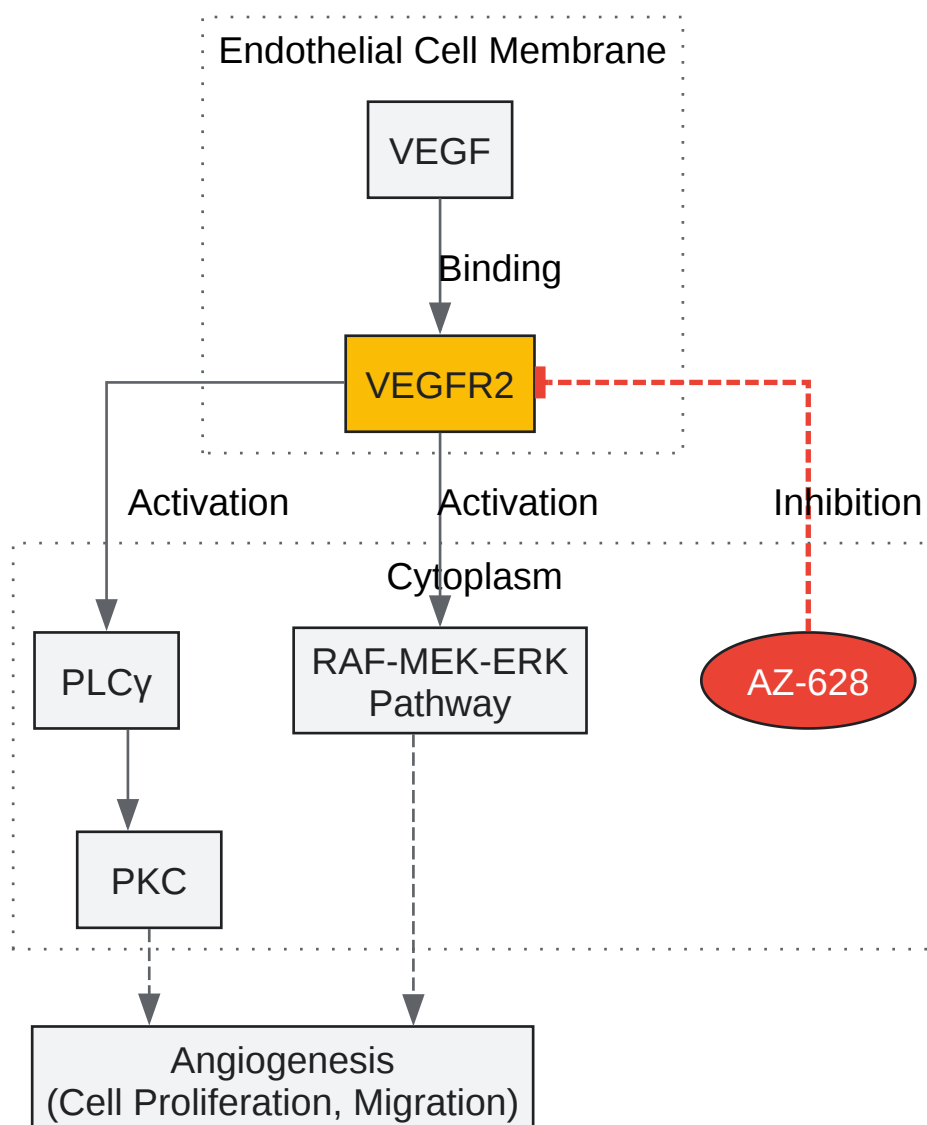
A key distinction in RAF inhibitors is their binding mode, which influences their cellular activity. Type I inhibitors, such as Dabrafenib, bind to the active conformation of the kinase. In contrast, **AZ-628** is a Type II inhibitor that stabilizes the inactive conformation. This difference is critical in the context of "paradoxical ERK activation," a phenomenon where some RAF inhibitors can paradoxically increase ERK signaling in cells with wild-type BRAF.[2][4]

Studies have shown that unlike Type I inhibitors, **AZ-628** does not induce paradoxical ERK activation.^[2] This characteristic suggests that **AZ-628** may have a different safety and efficacy profile, particularly in tumors that are not driven by BRAF V600E mutations. For instance, in non-V600E BRAF-mutant lung cancer cells, **AZ-628** was found to inhibit ERK more effectively than Dabrafenib.^[2]

Signaling Pathway Analysis

The following diagrams illustrate the mechanism of action of **AZ-628** on its primary and off-target signaling pathways.





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